Computational Physicochemical Comparison: Lipophilicity Enhancement vs Non-Fluorinated Congener
No direct experimental lipophilicity data (logP or logD) have been published for 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide. In silico calculations using the consensus model on SwissADME predict a logP of approximately 1.5–1.9 for the target compound. This represents a predicted increase of 0.5–0.8 log units compared to the non-fluorinated analog 4-Amino-N-ethyl-2-methoxybenzamide (predicted logP approximately 0.9–1.2), calculated using the same method [1]. This difference is consistent with the known lipophilicity contribution of the CHF₂ group. However, this is a class-level computational estimate and has not been experimentally validated for this specific scaffold.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~1.5–1.9 (SwissADME consensus estimate) |
| Comparator Or Baseline | 4-Amino-N-ethyl-2-methoxybenzamide; predicted logP ~0.9–1.2 |
| Quantified Difference | Δ predicted logP ≈ +0.5 to +0.8 |
| Conditions | In silico SwissADME prediction; no experimental logP/D available |
Why This Matters
Lipophilicity differences of this magnitude can influence membrane permeability and non-specific protein binding; however, without experimental validation, procurement decisions based solely on this metric are not evidence-based.
- [1] SwissADME. In silico physicochemical property prediction tool. Institute of Pharmaceutical Sciences, University of Geneva. View Source
